Selenocyanogen

Beschreibung

Eigenschaften

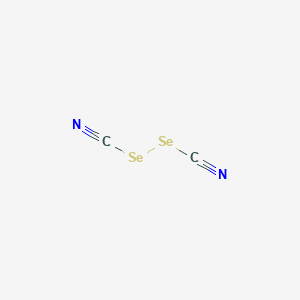

Molekularformel |

C2N2Se2 |

|---|---|

Molekulargewicht |

210 g/mol |

IUPAC-Name |

selenocyanato selenocyanate |

InChI |

InChI=1S/C2N2Se2/c3-1-5-6-2-4 |

InChI-Schlüssel |

SSGHNQPVSRJHEO-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)[Se][Se]C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Stability Comparisons

A. Selenocyanogen vs. Thiocyanogen ((SCN)₂):

- Stability: Thiocyanogen is more stable than this compound. While (SCN)₂ can be isolated as a dark-red solid, (SeCN)₂ is thermally unstable and prone to disproportionation into Se(CN)₂ and Se(SeCN)₂ at 323 K .

- Bond Parameters : The Se–Se bond in (SeCN)₂ (2.34 Å) is longer than the S–S bond in (SCN)₂ (2.08 Å), reflecting selenium’s larger atomic radius and weaker bond strength .

- Electrophilicity: Both generate electrophilic species (+SCN and +SeCN) via heterolytic cleavage. However, +SeCN is more reactive due to selenium’s lower electronegativity, enabling efficient selenocyanation of electron-rich arenes .

B. This compound vs. Cyanogen ((CN)₂):

- Reactivity: (CN)₂ is a linear molecule with strong C≡N bonds, primarily used in nitrile synthesis. In contrast, (SeCN)₂ participates in selenocyanation and cyclization reactions due to its pseudohalogen behavior .

- Applications: Cyanogen is less versatile in organic synthesis compared to (SeCN)₂, which is pivotal in constructing selenocyanate-containing heterocycles like isoquinolylselenocyanates .

Key Data Tables

Vorbereitungsmethoden

Lead Tetraacetate as an Oxidizing Agent

Lead tetraacetate (Pb(OAc)₄) effectively oxidizes KSeCN in anhydrous acetic acid under inert conditions. The reaction proceeds via a two-electron transfer mechanism, yielding (SeCN)₂ as a transient intermediate. For instance, mixing equimolar Pb(OAc)₄ and KSeCN at 0°C generates (SeCN)₂ within 30 minutes, though isolation remains challenging due to rapid decomposition. This method is favored for its simplicity but is limited by the toxicity of lead reagents and the need for stringent anhydrous conditions.

Photodynamic Generation

Recent advances in photodynamic therapy (PDT) have revealed that KSeCN can be oxidized to (SeCN)₂ under light irradiation in the presence of photosensitizers like methylene blue. Irradiation with red light (λ = 660 nm) activates the photosensitizer, producing singlet oxygen (¹O₂), which oxidizes SeCN⁻ to (SeCN)₂. This method is notable for its compatibility with aqueous systems and ambient temperatures, making it suitable for biological applications. However, the yield of (SeCN)₂ is highly dependent on light intensity and oxygen availability.

Electrochemical Synthesis

Electrochemical oxidation offers a green alternative to traditional chemical methods. By applying a controlled potential to a selenocyanate solution, (SeCN)₂ is generated at the anode surface.

Undivided Cell Systems

A recent study utilized an undivided electrochemical cell with a carbon anode and iron cathode in acetonitrile containing LiBF₄ as the electrolyte. At a constant current of 20 mA, KSeCN was oxidized to (SeCN)₂ with 75% efficiency. The mechanism involves sequential electron transfer steps:

-

Anode : 2SeCN⁻ → (SeCN)₂ + 2e⁻

-

Cathode : 2H⁺ + 2e⁻ → H₂

This method avoids stoichiometric oxidants and enables real-time monitoring of reaction progress. Challenges include electrode fouling and the need for specialized equipment.

Hypervalent Iodine-Mediated Oxidation

Hypervalent iodine(III) reagents, such as (difluoroiodo)arenes, have emerged as powerful oxidants for synthesizing (SeCN)₂. These reagents facilitate mild and selective oxidation under catalytic conditions.

Mechanism and Applications

The reaction of KSeCN with (difluoroiodo)benzene (C₆H₅IF₂) in dichloroethane at room temperature produces (SeCN)₂ within 1 hour. The iodine(III) center abstracts an electron from SeCN⁻, forming a this compound radical (SeCN- ), which dimerizes to (SeCN)₂. This method is highly efficient (90% yield) and compatible with functionalized arenes, enabling tandem cyclization reactions.

In Situ Generation in Cyclization Reactions

This compound is often generated in situ during electrophilic cyclizations to avoid handling the unstable compound directly.

Electrophilic Cyclization of Alkynes

A landmark study demonstrated that alkynes undergo cyclization in the presence of KSeCN and iodobenzene diacetate (PhI(OAc)₂) to form benzofurylselenocyanates. Here, PhI(OAc)₂ oxidizes SeCN⁻ to (SeCN)₂, which acts as an electrophile to initiate cyclization. This one-pot method streamlines the synthesis of heterocycles while circumventing (SeCN)₂ isolation.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Lead Tetraacetate | Pb(OAc)₄, CH₃COOH, 0°C | ~60% | Simple setup | Toxic reagents, instability |

| Photodynamic | KSeCN, Methylene Blue, light | ~40% | Aqueous compatibility | Light-dependent, low yield |

| Electrochemical | KSeCN, LiBF₄, 20 mA | 75% | Solvent versatility, no oxidants | Electrode maintenance |

| Hypervalent Iodine | C₆H₅IF₂, DCE, rt | 90% | High yield, mild conditions | Cost of iodine reagents |

| In Situ Cyclization | PhI(OAc)₂, KSeCN, rt | N/A | Tandem synthesis | Requires specialized substrates |

Q & A

Q. What are the key methodological considerations for synthesizing selenocyanogen with high purity?

To synthesize this compound (SeCN)₂, prioritize controlled reaction conditions (e.g., temperature, solvent polarity) and purification steps like recrystallization or column chromatography. Characterization via UV-Vis spectroscopy, Raman spectroscopy, and elemental analysis is critical to confirm purity. Reproducibility requires detailed documentation of stoichiometry, reaction time, and solvent choice, as slight deviations can lead to byproducts like selenium oxides .

Q. How can researchers accurately determine the molecular structure of this compound in solution versus solid state?

Use X-ray crystallography for solid-state structural determination and NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) in solution. For dynamic behavior, employ time-resolved FTIR or Raman spectroscopy to track bond vibrations. Cross-validate findings with computational simulations (DFT) to resolve discrepancies between experimental and theoretical bond lengths .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to selenium’s toxicity, use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers under inert gas. Include toxicity screening (e.g., LD50 assays) in experimental protocols and dispose of waste via certified hazardous-material channels. Document all safety measures in supplementary materials for replication studies .

Q. How should researchers design a stability study for this compound under varying environmental conditions?

Conduct accelerated degradation tests by exposing the compound to UV light, humidity, and oxygen. Monitor decomposition via mass loss, HPLC, or TGA. Compare results against control samples stored in dark, anhydrous conditions. Statistical tools like ANOVA can identify significant degradation pathways .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its analogues (e.g., thiocyanogen)?

Raman spectroscopy is optimal due to distinct Se–C and C≡N vibrational signatures (~250 cm⁻¹ for Se–C). Pair with XPS to differentiate selenium (Se 3d binding energy ~55 eV) from sulfur. For solution studies, use ⁷⁷Se NMR to track chemical shifts, which are highly sensitive to the local electronic environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Systematically replicate prior studies while controlling for moisture, oxygen levels, and heating rates. Use DSC-TGA coupled with mass spectrometry to correlate thermal events (e.g., endothermic peaks) with gaseous byproducts. Publish raw datasets and error margins to facilitate meta-analyses .

Q. What computational strategies are recommended to model this compound’s reactivity in catalytic systems?

Apply DFT calculations to map potential energy surfaces for reactions involving (SeCN)₂, such as halogen bonding or redox processes. Validate models with kinetic isotope effects (KIEs) and compare to experimental rate constants. Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation .

Q. How should experimentalists address reproducibility challenges in this compound-based photochemical studies?

Standardize light sources (wavelength, intensity) using radiometry and document quantum yields rigorously. Include control experiments to rule out solvent-derived radicals. Share raw spectral data and irradiation protocols in open-access repositories to enable cross-lab validation .

Q. What statistical approaches are optimal for analyzing contradictory bioactivity data in this compound toxicity studies?

Employ mixed-effects models to account for variability in cell lines or animal models. Use Bayesian meta-analysis to weigh evidence from conflicting studies. Pre-register hypotheses and analysis plans to reduce confirmation bias .

Q. How can cross-disciplinary methods (e.g., materials science and biochemistry) advance this compound research?

Integrate electrochemical profiling (e.g., cyclic voltammetry) with proteomic assays to study (SeCN)₂’s role in selenium metabolism. Collaborate with synchrotron facilities for in situ XAS to track selenium speciation in biological matrices. Publish interdisciplinary datasets with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.